

Technical Monograph: 2-Chloro-3-fluoroprop-1-ene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-3-fluoroprop-1-ene

CAS No.: 32804-07-2

Cat. No.: B1418002

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The Fluorinated Allyl Synthon: Synthesis, Reactivity, and Applications

Executive Summary

2-Chloro-3-fluoroprop-1-ene (CAS: 32804-07-2) represents a specialized class of halogenated alkenes serving as a critical "bifunctional" synthon in organic synthesis.^{[1][2][3][4][5]} Distinguished by its unique substitution pattern—featuring a vinylic chlorine and an allylic fluorine—this molecule offers orthogonal reactivity profiles that are highly prized in medicinal chemistry and materials science.

Unlike its perfluorinated counterparts, this mono-fluorinated alkene allows for precise "atom-editing," enabling the introduction of a single fluorine atom to modulate

, lipophilicity (LogP), and metabolic stability without overwhelming steric bulk. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via Halogen Exchange (Halex), and its utility as a scaffold for transition-metal catalyzed cross-couplings.

Part 1: Physicochemical Profile & Identification

The distinct reactivity of **2-chloro-3-fluoroprop-1-ene** arises from the electronic push-pull between the electron-withdrawing allylic fluorine and the mesomeric donation of the vinylic chlorine.

Table 1: Technical Specifications

Property	Data	Notes
IUPAC Name	2-Chloro-3-fluoroprop-1-ene	
CAS Number	32804-07-2	Distinct from the trifluoro analog (HCFC-1233xf)
Molecular Formula		
Molecular Weight	94.52 g/mol	
Physical State	Colorless Liquid	Volatile
Boiling Point	~80–85 °C (Predicted)	Estimate based on 2,3-dichloropropene (C)
Density	~1.1–1.2 g/cm ³	Halogenated density contribution
Solubility	Soluble in DCM, THF, Acetonitrile	Immiscible with water
Stability	Acid sensitive; Polymerizable	Stabilize with radical inhibitors (e.g., BHT)

Part 2: Synthesis & Manufacturing Methodologies

The primary challenge in synthesizing **2-chloro-3-fluoroprop-1-ene** is achieving selective fluorination at the allylic position without disturbing the vinylic chloride or causing polymerization.

2.1 Primary Route: Nucleophilic Fluorination (Halex)

The most robust industrial route utilizes 2,3-dichloropropene as the starting material. This reaction exploits the significant difference in bond dissociation energies (BDE) and the lability of allylic halides compared to vinylic halides.

- Precursor: 2,3-Dichloropropene (Allylic chloride is reactive; Vinylic chloride is inert to

).

- Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF).
- Catalyst: Phase Transfer Catalyst (PTC) such as 18-Crown-6 or Tetrabutylammonium bromide (TBAB).
- Solvent: Polar Aprotic (Sulfolane, DMF, or Acetonitrile).

Mechanism & Causality: The reaction proceeds via a classic

mechanism. The allylic carbon is electrophilic. The use of a PTC is critical because inorganic fluoride salts have poor solubility in organic solvents. The "naked" fluoride ion, stripped of its hydration shell by the PTC, acts as a potent nucleophile, displacing the chloride.

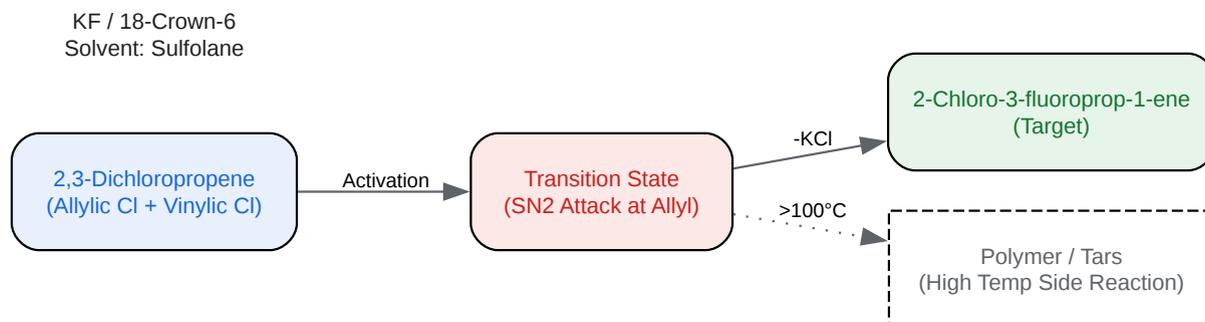
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Critical Process Parameter: The reaction temperature must be controlled (<100 °C) to prevent the formation of the thermodynamic byproduct (isomerization of the double bond) or polymerization.

2.2 Secondary Route: Dehydrohalogenation

An alternative approach involves the elimination of HCl from 1,2-dichloro-3-fluoropropane. This method is less atom-economical but useful if the saturated precursor is readily available from chlorination of allyl fluoride.

Visualization of Synthesis Logic



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Figure 1: Selective nucleophilic fluorination pathway via Halogen Exchange (Halex).[3]

Part 3: Reactivity & Synthetic Utility

2-Chloro-3-fluoroprop-1-ene acts as a "linchpin" molecule. Its utility is defined by three reactive sites: the allylic C-F bond, the vinylic C-Cl bond, and the alkene

-system.

3.1 Transition Metal Cross-Coupling

The vinylic chlorine is a prime handle for Palladium- or Nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).

- Application: Synthesis of fluorinated styrenes or complex dienes.
- Protocol Insight: Oxidative addition of Pd(0) into the C-Cl bond is slower than C-Br; bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos) are required to facilitate this step.

3.2 Nucleophilic Allylic Substitution (

vs

)

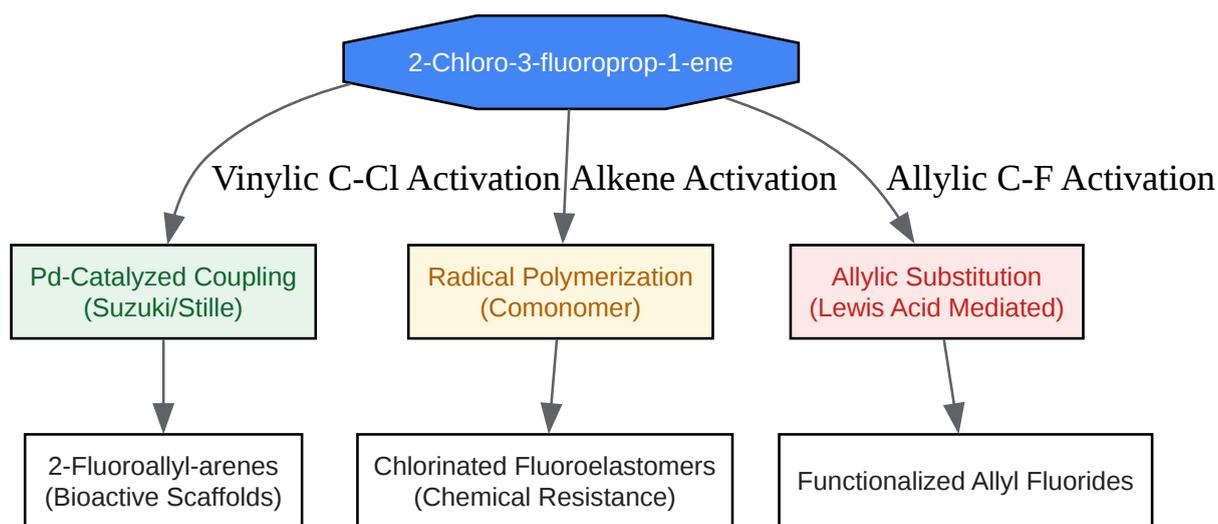
While the C-F bond is generally strong, under specific Lewis Acid catalysis (

), the fluoride can act as a leaving group, allowing for the introduction of heteroatoms (N, O, S) at the allylic position.

3.3 Polymerization

As a fluoro-olefin, it can serve as a comonomer in the production of specialized fluoroelastomers. The chlorine atom provides a "cure site" for cross-linking, while the fluorine atom confers chemical resistance.

Reactivity Workflow Diagram



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Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the chloro-fluoro-alkene core.

Part 4: Safety, Handling, & Stability (E-E-A-T)

Working with low-molecular-weight halogenated alkenes requires strict adherence to safety protocols due to their volatility and potential alkylating ability.

Hazards:

- Flammability: High. Flash point is likely <math><30\text{ }^\circ\text{C}</math>. Ground all equipment.
- Toxicity: Potential alkylating agent. Suspected mutagen. Handle in a fume hood.

- Lachrymator: Allylic halides often irritate mucous membranes.

Storage Protocol:

- Inhibitors: Store with 100-200 ppm BHT (Butylated hydroxytoluene) to prevent autopolymerization.
- Container: PTFE-lined stainless steel or glass. Avoid aluminum (potential for catalytic dehydrohalogenation).
- Temperature: Refrigerate (2–8 °C).

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- To cite this document: BenchChem. [Technical Monograph: 2-Chloro-3-fluoroprop-1-ene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1418002#literature-review-of-2-chloro-3-fluoroprop-1-ene\]](https://www.benchchem.com/product/b1418002#literature-review-of-2-chloro-3-fluoroprop-1-ene)

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